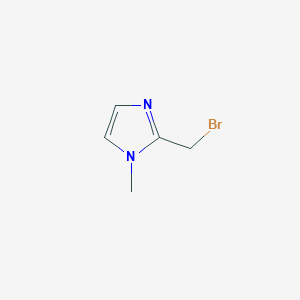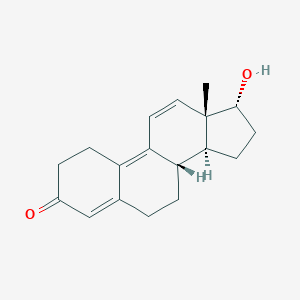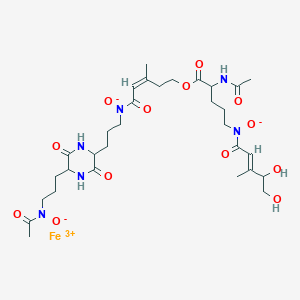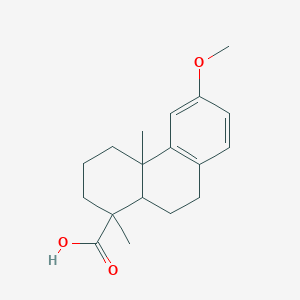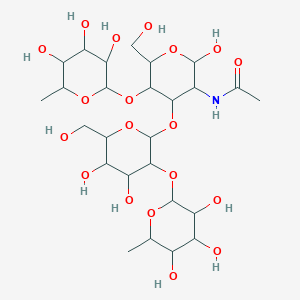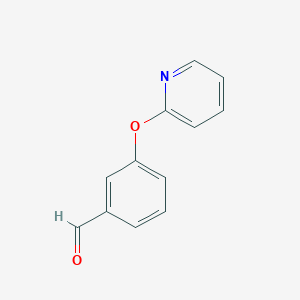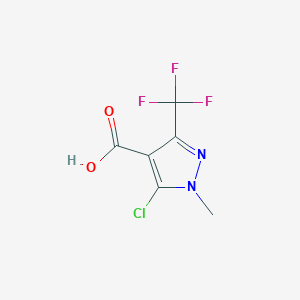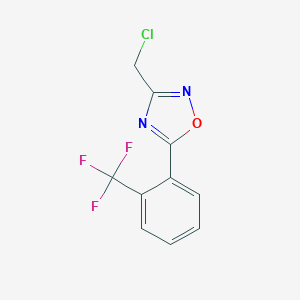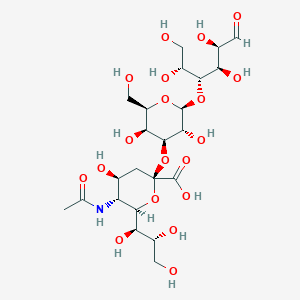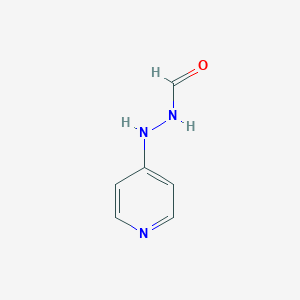
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is not well understood. However, it is believed to act as a reducing agent due to the presence of the hydrazine group. It can also form complexes with metal ions, which may play a role in its biological activity.
Biochemische Und Physiologische Effekte
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) has been shown to have antimicrobial activity against various bacteria and fungi. It has also been reported to have antitumor activity in vitro. However, its exact mechanism of action in these cases is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) in lab experiments include its ability to form complexes with metal ions and its potential applications in the synthesis of other compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI). These include:
1. Further investigation of its antimicrobial and antitumor activities and its mechanism of action.
2. Synthesis of new compounds based on hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) for potential applications in drug discovery.
3. Development of new analytical methods using hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) as a reagent.
4. Investigation of the potential environmental impact of hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) and its derivatives.
Conclusion:
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) is a versatile compound with potential applications in various fields. Its ability to form complexes with metal ions and its potential antimicrobial and antitumor activities make it a useful tool in scientific research. However, further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) can be synthesized by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) has various applications in scientific research. It is used as a building block in the synthesis of other compounds such as pyrazoles, pyridazines, and pyrimidines. It is also used as a reagent in the analysis of metal ions such as copper, nickel, and cobalt. Its ability to form complexes with metal ions makes it a useful tool in analytical chemistry.
Eigenschaften
CAS-Nummer |
131052-48-7 |
|---|---|
Produktname |
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)-(9CI) |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
N-(pyridin-4-ylamino)formamide |
InChI |
InChI=1S/C6H7N3O/c10-5-8-9-6-1-3-7-4-2-6/h1-5H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
GRTNJBRSLJVQMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1NNC=O |
Kanonische SMILES |
C1=CN=CC=C1NNC=O |
Synonyme |
Hydrazinecarboxaldehyde, 2-(4-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



